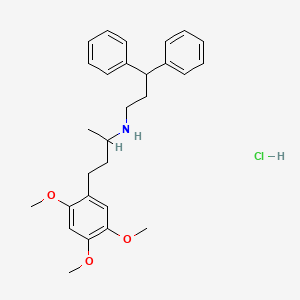
C28H36ClNO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H36ClNO3 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C28H36ClNO3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the formation of the core structure.
Esterification: The formation of ester groups is carried out using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
C28H36ClNO3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
C28H36ClNO3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of C28H36ClNO3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
C28H36ClNO3: can be compared with other similar compounds to highlight its uniqueness:
C27H34ClNO3: This compound has a similar structure but lacks one carbon atom, which may affect its reactivity and biological activity.
C28H36BrNO3: The presence of bromine instead of chlorine can lead to different chemical and biological properties.
C28H36ClNO2: The absence of one oxygen atom can significantly alter the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C28H36ClNO3 |
|---|---|
Peso molecular |
470.0 g/mol |
Nombre IUPAC |
N-(3,3-diphenylpropyl)-4-(2,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C28H35NO3.ClH/c1-21(15-16-24-19-27(31-3)28(32-4)20-26(24)30-2)29-18-17-25(22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,19-21,25,29H,15-18H2,1-4H3;1H |
Clave InChI |
QYYDHSMELSBGDX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1OC)OC)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


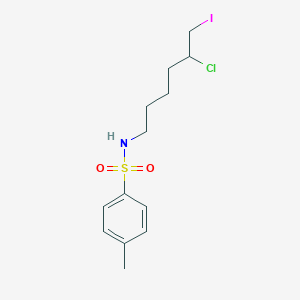
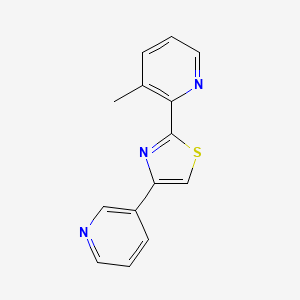
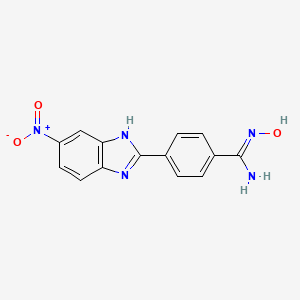
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)

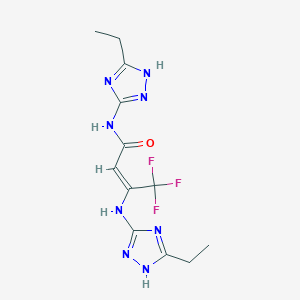
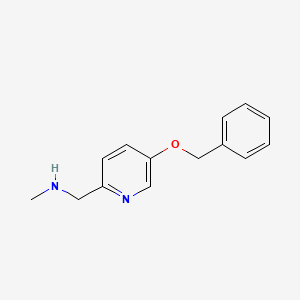
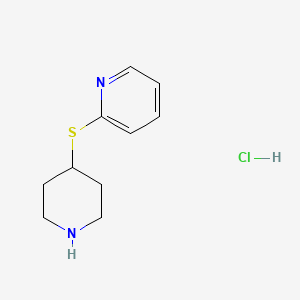
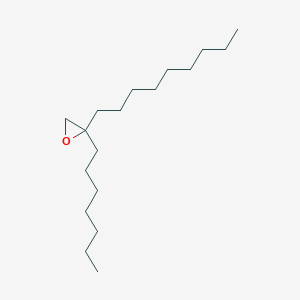
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
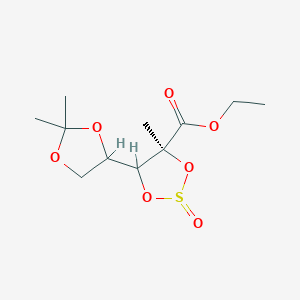
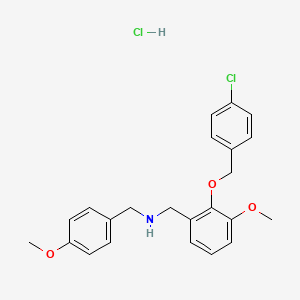
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
